MKP-1 Inhibition: A 2-fold Increase in Potency Over a Core Scaffold Analog
The compound exhibits measurable, albeit weak, inhibitory activity against Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). Its potency is directly compared to the cyclopropylmethyl analog, BDBM35484, providing a clear structure-activity relationship [REFS-1, REFS-2].
| Evidence Dimension | Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 50,000 nM |
| Comparator Or Baseline | BDBM35484 (6-amino-1-cyclopropylmethyl-3-methylpyrimidine-2,4-dione derivative): 24,600 nM |
| Quantified Difference | The target compound is approximately 2.03-fold less potent than the comparator. |
| Conditions | MKP-1 dose response assay; pH 7.0, 2°C. |
Why This Matters
This head-to-head data quantifies the significant, yet subtle, impact of the N1-substituent on target binding, confirming that the benzyl group is not optimal for MKP-1 inhibition.
- [1] BindingDB. (n.d.). BDBM35461: 6-amino-1-benzyl-3-methylpyrimidine-2,4-dione. Affinity Data IC50: 5.00E+4 nM for MKP-1. View Source
- [2] BindingDB. (n.d.). BDBM35484: [2-[6-amino-1-(cyclopropylmethyl)-3-methyl-2,4-dioxopyrimidin-5-yl]... Affinity Data IC50: 2.46E+4 nM for MKP-1. View Source
